molecular formula C11H23N B3173893 N-Neopentylcyclohexanamine CAS No. 951160-86-4

N-Neopentylcyclohexanamine

Cat. No. B3173893
CAS RN: 951160-86-4
M. Wt: 169.31 g/mol
InChI Key: JGWIKJLIVDTWHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Neopentylcyclohexanamine is a chemical compound with the molecular formula C11H23N and a molecular weight of 169.31 . It is used for research and development purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the search results . These properties could include characteristics like boiling point, melting point, solubility, and stability.

Scientific Research Applications

Analytical Characterization and Biological Matrices

Studies have developed and validated analytical methodologies for characterizing arylcyclohexylamines, a related class to N-Neopentylcyclohexanamine. For instance, De Paoli et al. (2013) characterized three psychoactive arylcyclohexylamines and developed a robust analytical method using liquid chromatography and mass spectrometry for their determination in blood, urine, and vitreous humor. This method proved accurate for qualitative and quantitative analysis in biological fluids, showcasing the potential for similar analytical approaches to this compound (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

Potential Therapeutic Uses

While direct applications of this compound in therapy are not documented, the broader class of compounds to which it belongs offers insights into potential therapeutic avenues. Research on compounds like N-acetylcysteine (NAC), which shares some pharmacological pathways with arylcyclohexylamines, demonstrates efficacy in treating psychiatric disorders by modulating neurotropic, glutamatergic, and inflammatory pathways. Dean, Giorlando, and Berk (2011) highlighted NAC's promise in addiction, compulsive disorders, and mood disorders, suggesting that compounds like this compound could be explored for similar psychiatric applications (Dean, Giorlando, & Berk, 2011).

Novel Synthetic Approaches

Synthetic methodologies offer insights into the production and modification of compounds structurally related to this compound. Wallach et al. (2016) described the syntheses of fifteen N-alkyl-arylcyclohexylamines, providing analytical characterizations that could support the development of novel compounds with potentially beneficial properties. This research underscores the importance of synthetic flexibility in creating derivatives for various applications, including pharmacological research (Wallach, Colestock, Cicali, Elliott, Kavanagh, Adejare, Dempster, & Brandt, 2016).

Safety and Hazards

The safety data sheet for N-Neopentylcyclohexanamine indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-(2,2-dimethylpropyl)cyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N/c1-11(2,3)9-12-10-7-5-4-6-8-10/h10,12H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWIKJLIVDTWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Neopentylcyclohexanamine
Reactant of Route 2
Reactant of Route 2
N-Neopentylcyclohexanamine
Reactant of Route 3
Reactant of Route 3
N-Neopentylcyclohexanamine
Reactant of Route 4
Reactant of Route 4
N-Neopentylcyclohexanamine
Reactant of Route 5
Reactant of Route 5
N-Neopentylcyclohexanamine
Reactant of Route 6
Reactant of Route 6
N-Neopentylcyclohexanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.